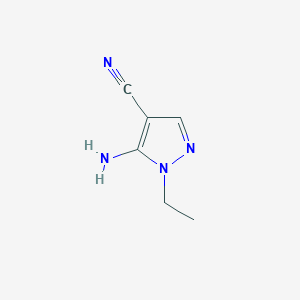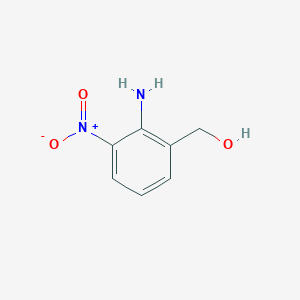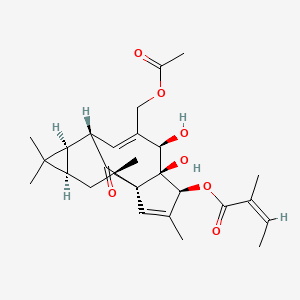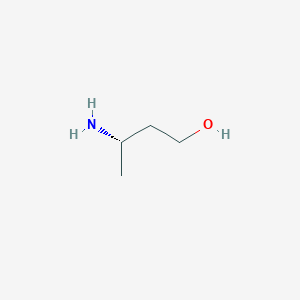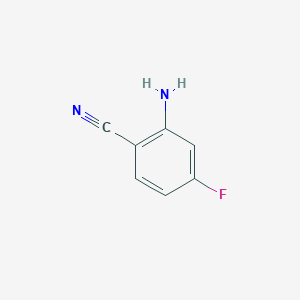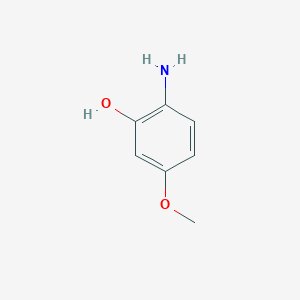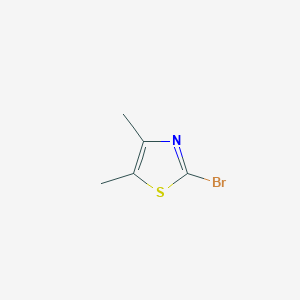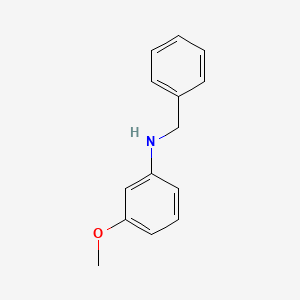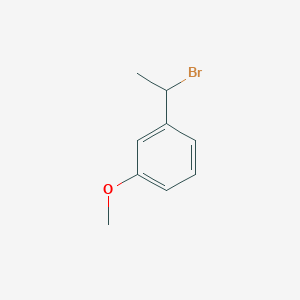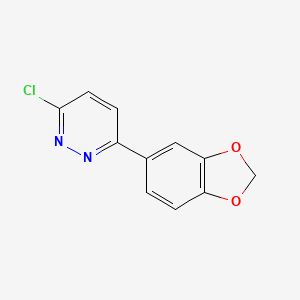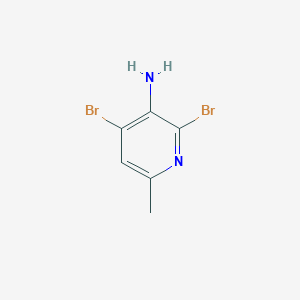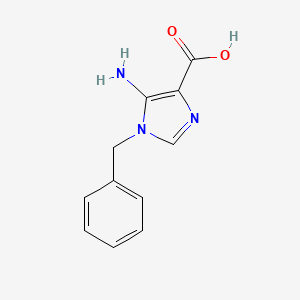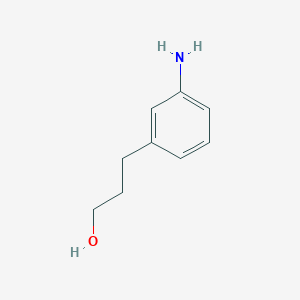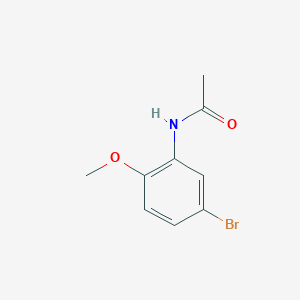
2-Acetamido-4-bromoanisole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves nucleophilic substitution reactions and condensation processes. For instance, diethyl 2-acetamido-6-bromoazulene-1,3-dicarboxylate was synthesized and further reacted with nucleophilic reagents to produce a variety of azulene derivatives . Similarly, the synthesis of 2-acetamido-2-deoxy-6-O-β-L-fucopyranosyl-D-glucose was achieved through condensation of a fucopyranosyl bromide with a glucopyranoside derivative, followed by deprotection . These methods highlight the reactivity of bromine-containing compounds and the versatility of acetamido groups in synthesis.
Molecular Structure Analysis
The molecular structure of these compounds is often investigated using computational methods and single-crystal X-ray analysis. For example, the crystal structure of 6'-acetamido-6-bromo-2-cyano-4'-diethylamino-4-nitroazobenzene was determined, revealing a trans conformation between the acetamide group and the bromine atom, which is believed to be stabilized by intramolecular hydrogen bonding . Computational studies, including HOMO and LUMO analysis, are used to understand the electronic properties and charge transfer within the molecules .
Chemical Reactions Analysis
The chemical reactivity of these compounds is characterized by their ability to undergo substitution reactions. The presence of a bromine atom makes them susceptible to nucleophilic attack, allowing for the introduction of various substituents. This reactivity is utilized in the synthesis of diverse derivatives with potential biological activity or material properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. Computational studies provide insights into their vibrational frequencies, geometrical parameters, and potential energy distributions . The first hyperpolarizability of some derivatives suggests their suitability for nonlinear optical (NLO) studies, indicating potential applications in electronic and photonic devices . Additionally, antimicrobial properties have been observed, indicating the biological relevance of these compounds .
科学的研究の応用
1. Polymer Morphology Control
- Application : 4-bromoanisole, a compound closely related to 2-acetamido-4-bromoanisole, has been utilized as a versatile processing additive in organic photovoltaic devices. It controls phase separation and purity in polymer-polymer blends, promoting the aggregation of specific polymers and enhancing the overall morphology (Liu et al., 2012).
2. Electrophilic Aromatic Bromination
- Application : Cyclodextrins, when used with compounds like anisole and acetanilide (related to 2-acetamido-4-bromoanisole), can significantly influence the yield and selectivity of electrophilic aromatic bromination reactions. This approach enhances the production of specific brominated products, making the process more efficient (Dumanski et al., 2003).
3. Synthesis of Azulene Derivatives
- Application : In the field of organic chemistry, 2-acetamido-4-bromoanisole derivatives have been effectively used for synthesizing various azulene derivatives through nucleophilic substitution reactions. This process showcases its utility in creating diverse organic compounds (Tada, 1966).
4. Aryl Halides Reactions
- Application : Related compounds to 2-acetamido-4-bromoanisole have been studied for their reactivity with aryl halides. These reactions, which include various substitution and dehalogenation processes, are important for the synthesis of complex organic molecules (Austin et al., 1993).
5. Biocatalyst Immobilization
- Application : A derivative of 2-acetamido-4-bromoanisole, 2-(4-Acetamido-2-sulfanilamide) chitosan, has been used for immobilizing various proteases. This application is significant in the field of biocatalysis, where enzyme immobilization is essential for increasing catalytic efficiency and stability (Olshannikova et al., 2022).
6. Antimicrobial Properties
- Application : The synthesis and study of compounds like 5-[(4-Bromophenyl)acetamido]-2-(4-tert-butylphenyl) benzoxazole, which are structurally related to 2-acetamido-4-bromoanisole, have shown promising antimicrobial properties. These compounds open up avenues for new drug development and bacterial resistance research (Bhagyasree et al., 2013).
7. Carbohydrate Synthesis
- Application : 2-Acetamido-4-bromoanisole derivatives are used in the synthesis of various carbohydrate molecules, including glucopyranose and galactopyranoside derivatives. These synthetic routes are crucial for developing carbohydrate-based therapeutics and research tools (Bundle & Jennings, 1974).
Safety And Hazards
Relevant Papers
While specific papers on 2-Acetamido-4-bromoanisole were not found, a paper on the catalytic protodeboronation of pinacol boronic esters, which are valuable building blocks in organic synthesis, was found . This paper could provide useful insights for the study of 2-Acetamido-4-bromoanisole.
特性
IUPAC Name |
N-(5-bromo-2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-6(12)11-8-5-7(10)3-4-9(8)13-2/h3-5H,1-2H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQDNAIBBLPKWJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)Br)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90435721 |
Source


|
| Record name | 2-ACETAMIDO-4-BROMOANISOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90435721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetamido-4-bromoanisole | |
CAS RN |
88301-40-0 |
Source


|
| Record name | 2-ACETAMIDO-4-BROMOANISOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90435721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

